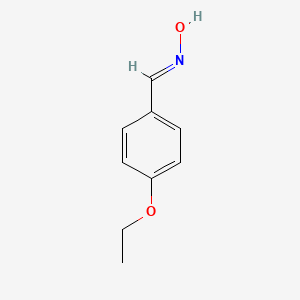
4-Ethoxybenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxybenzaldehyde oxime is an organic compound that belongs to the oxime functional group . It is a derivative of benzaldehyde oxime, an organic compound with the formula C7H7NO . The molecular formula of 4-Ethoxybenzaldehyde oxime is C9H11NO2 .
Synthesis Analysis
Benzaldehyde oxime, a related compound, can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base . The reaction at room temperature in methanol gives 9% E-isomer and 82% Z-isomer . Oxime esters can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .
Molecular Structure Analysis
The molecular structure of 4-Ethoxybenzaldehyde is C9H10O2 with an average mass of 150.174 Da and a mono-isotopic mass of 150.068085 Da . The ChemSpider ID is 21105889 .
Chemical Reactions Analysis
Oxime esters, including 4-Ethoxybenzaldehyde oxime, are known to show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and a precursor which participates in the framework of the final product . The reactions of oxime radicals are classified into intermolecular (oxidation by oxime radicals, oxidative C–O coupling) and intramolecular .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Ethoxybenzaldehyde, a related compound, indicate that it is a combustible liquid . The molecular formula of 4-Ethoxybenzaldehyde is C9H10O2, with an average mass of 150.174 Da and a mono-isotopic mass of 150.068085 Da .
Wissenschaftliche Forschungsanwendungen
Radiolabeling and Imaging
4-Ethoxybenzaldehyde oxime derivatives are used in the field of radiolabeling, particularly for positron emission tomography (PET) imaging. Novel prosthetic groups containing this compound have been developed to enhance the robustness and reproducibility of (18)F-labeling of peptides for quantitative receptor imaging. The chemical nature of these prosthetic groups influences the biodistribution profile of the radiotracer, impacting tumor-to-blood and tumor-to-organ ratios, as well as excretion patterns through the kidney, as seen in one study with cyclic RGD peptides conjugated with novel [18F]fluorinated aldehyde-containing prosthetic groups (Glaser et al., 2008).
Crystal Structure Analysis
The crystal structures of various methoxybenzaldehyde oxime derivatives, including 4-ethoxybenzaldehyde, have been studied to understand their conformation and hydrogen-bonding patterns. These studies provide insights into the structural properties of these compounds, which are essential for understanding their chemical behavior and potential applications in materials science and other fields (Gomes et al., 2018).
Vibrational Dynamics and Molecular Interactions
The vibrational dynamics of 4-ethoxybenzaldehyde and its derivatives are of interest in the field of spectroscopy. Inelastic neutron scattering (INS) spectroscopy and periodic DFT calculations have been used to assess the dynamics of these compounds in the solid state, providing valuable information about their molecular behavior and potential applications in material sciences (Ribeiro-Claro et al., 2021). Similarly, Raman spectroscopic studies have explored the vibrational relaxation and molecular interactions in binary mixtures containing 4-ethoxybenzaldehyde, offering insights into molecular interactions and complex formation in solution (Ramakrishnan et al., 2009).
Safety And Hazards
4-Ethoxybenzaldehyde, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(NE)-N-[(4-ethoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9-5-3-8(4-6-9)7-10-11/h3-7,11H,2H2,1H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWVABYZHRUUEC-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxybenzaldehyde oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

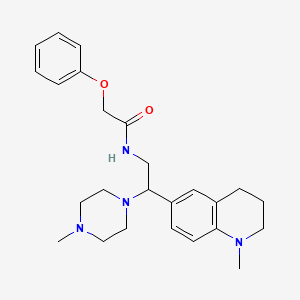
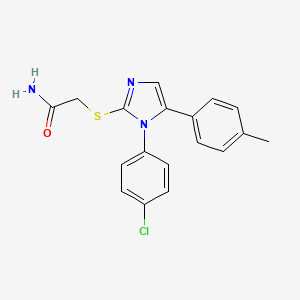
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2590613.png)
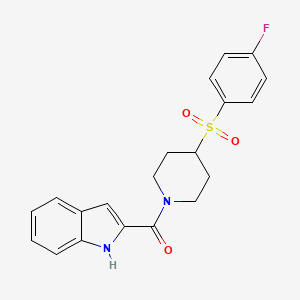
![N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2590617.png)
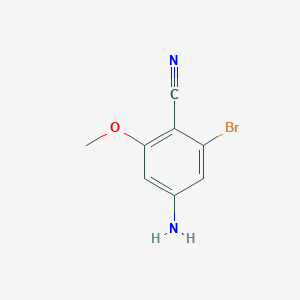

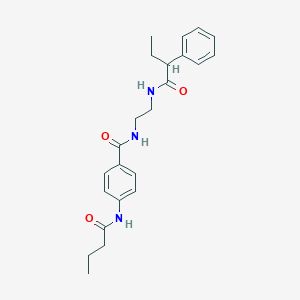
![6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate](/img/structure/B2590623.png)
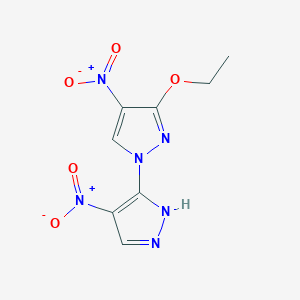
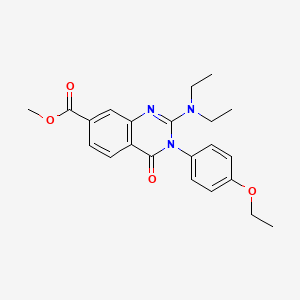
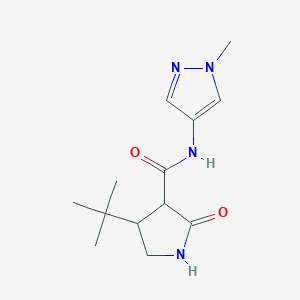

![N-(3-chloro-2-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2590632.png)